

Application Note: Preparation and Characterization of Palbociclib Impurity 025 Reference Standard

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Compound of Interest

Compound Name: Palbociclib Impurity 025

CAS No.: 2174002-16-3

Cat. No.: B2608714

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Abstract

This application note provides a comprehensive guide for the synthesis, purification, and rigorous characterization of a reference standard for **Palbociclib Impurity 025**, also known as N-Formyl Palbociclib. Palbociclib (Ibrance®) is a pivotal inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative advanced breast cancer. [1][2][3][4] The control of impurities in the active pharmaceutical ingredient (API) is mandated by global regulatory bodies and is essential for ensuring the safety and efficacy of the final drug product. [2][5][6] This document outlines detailed protocols for high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to establish the identity, purity, and structural integrity of the **Palbociclib Impurity 025** reference standard, in accordance with International Council for Harmonisation (ICH) guidelines. [7][8]

Introduction: The Imperative of Impurity Profiling

Palbociclib functions by preventing cellular proliferation through the inhibition of cell cycle progression from the G1 to the S phase.[3][4] During its complex multi-step synthesis or upon storage, various process-related impurities and degradation products can emerge.[2][9] Regulatory frameworks, such as ICH Q3A(R2), necessitate the reporting, identification, and qualification of impurities that exceed specified thresholds.[7]

A reference standard is a highly purified and well-characterized compound that serves as a benchmark for analytical measurements.[6][10] An accurately characterized reference standard for **Palbociclib Impurity 025** is indispensable for:

- Method Validation: Developing and validating analytical methods capable of accurately detecting and quantifying the impurity.[1]
- Quality Control: Routine testing of API batches to ensure they meet purity specifications.
- Stability Studies: Assessing the degradation profile of Palbociclib under various stress conditions.[11][12]

Palbociclib Impurity 025 has been identified as 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbaldehyde, a formylated derivative of the parent molecule.[13] The preparation of a qualified reference standard for this specific impurity is the focus of this guide.

Reference Standard Preparation and Purification

The preparation of a reference standard begins with the synthesis or isolation of the target impurity, followed by rigorous purification to achieve a level suitable for analytical use.

Hypothetical Synthesis of Palbociclib Impurity 025

The structure of Impurity 025 suggests its formation via formylation of the secondary piperazine nitrogen on the Palbociclib molecule. A plausible laboratory-scale synthesis involves the reaction of Palbociclib with a suitable formylating agent under controlled conditions.

Protocol: N-Formylation of Palbociclib

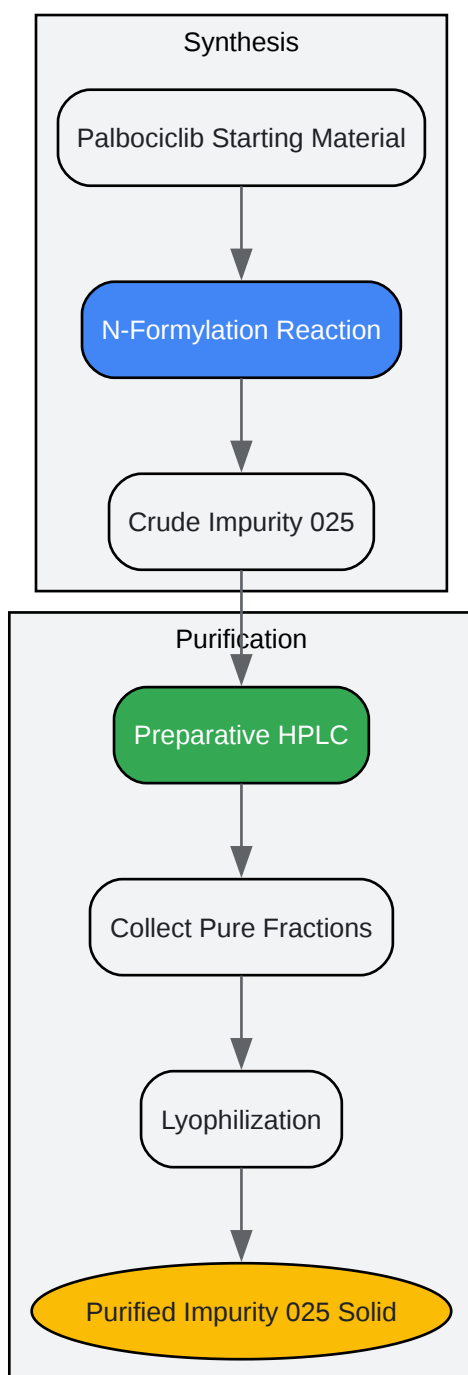
- **Dissolution:** Dissolve Palbociclib base in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).
- **Formylation:** Add a formylating agent (e.g., ethyl formate or a mixed anhydride of formic acid) to the solution. The reaction is typically performed at room temperature.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
- **Quenching & Extraction:** Upon completion, quench the reaction with an aqueous solution and perform a liquid-liquid extraction to isolate the crude product.
- **Drying:** Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude N-Formyl Palbociclib.

Purification by Preparative HPLC

To achieve the high purity required for a reference standard, the crude product must be purified. Preparative reverse-phase HPLC is the method of choice for this task due to its high resolving power.

Protocol: Purification

- Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of methanol and water).
- Inject the solution onto a preparative C18 HPLC column.
- Elute the compound using a gradient of water and acetonitrile, both containing a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
- Collect the fractions corresponding to the main peak of Impurity 025.
- Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation to obtain the purified solid.



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Caption: Workflow for Synthesis and Purification of Impurity 025.

Analytical Characterization and Qualification

Once purified, the material must undergo comprehensive analytical testing to confirm its structure, establish its purity, and officially qualify it as a reference standard.^{[6][14]}

Purity Determination by HPLC-UV

A validated, stability-indicating HPLC method is essential for determining the purity of the reference standard.^{[1][15][16]} The principle behind this technique is the separation of the main compound from any residual impurities, with detection typically performed using a UV spectrophotometer. A gradient method is often preferred to ensure the elution and separation of impurities with a wide range of polarities.

Protocol: HPLC Purity Analysis

- **Standard Preparation:** Accurately weigh and dissolve the purified Impurity 025 in the diluent to a final concentration of approximately 0.5 mg/mL.
- **Chromatographic Analysis:** Inject the solution into the HPLC system.
- **Data Analysis:** Determine the area percentage of the main peak relative to the total area of all observed peaks. The purity is typically reported as % area.

Parameter	Recommended Conditions	Rationale
Column	C18 (e.g., 4.6 x 150 mm, 3.5 μ m)	Provides excellent retention and separation for moderately polar compounds like Palbociclib and its derivatives.
Mobile Phase A	0.1% Formic Acid in Water	Acidified mobile phase improves peak shape and resolution by suppressing the ionization of basic nitrogens.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Elution	Linear gradient from 5% to 95% B	Ensures elution of both polar and non-polar impurities within a reasonable runtime.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing good efficiency.
Detection	UV at 230 nm	Wavelength at which Palbociclib and related structures exhibit significant absorbance. [15]
Column Temp.	30 °C	Maintains consistent retention times and improves peak symmetry.
Injection Vol.	10 μ L	A typical volume to avoid column overloading while ensuring a good signal.

Identity Confirmation by LC-MS

LC-MS is a powerful technique that confirms the identity of a compound by providing its molecular weight.[17] This is a critical step to ensure the synthesized material is indeed

Palbociclib Impurity 025.

Protocol: LC-MS Identity Verification

- Sample Preparation: Prepare a dilute solution of the purified material (~10 µg/mL) in a suitable solvent like 50:50 acetonitrile/water.
- Analysis: Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Verification: Confirm the presence of the protonated molecular ion $[M+H]^+$ at m/z 476.5. The expected molecular weight for $C_{25}H_{29}N_7O_3$ is 475.54 g/mol .[13]

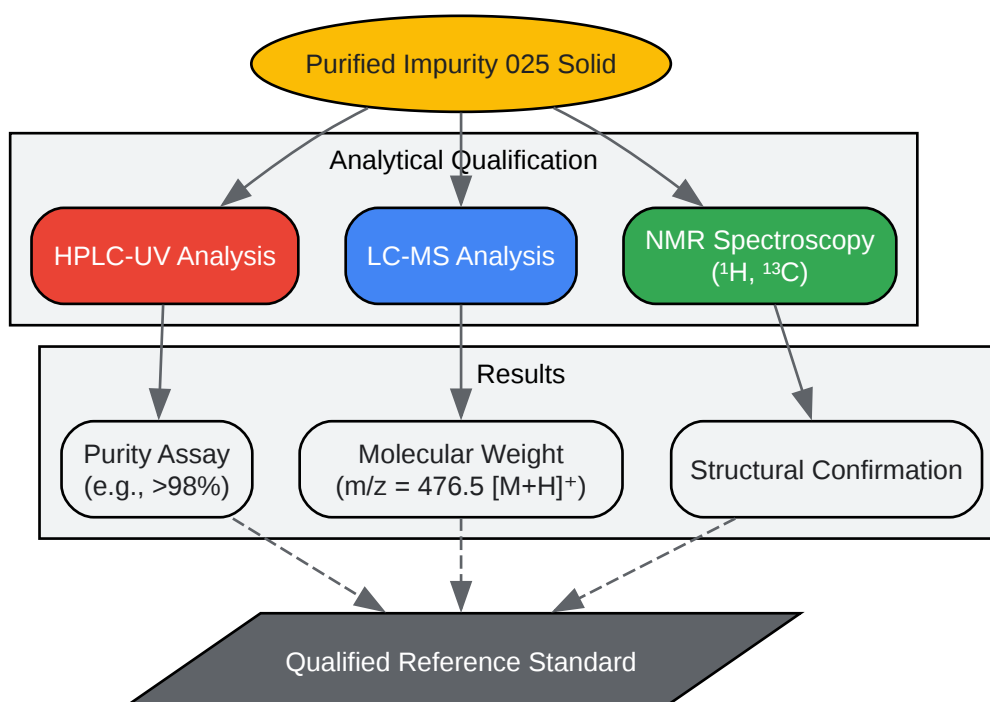
Parameter	Recommended Conditions	Rationale
Ionization Mode	ESI, Positive	ESI is a soft ionization technique suitable for polar molecules; the multiple nitrogen atoms in the structure readily accept a proton.
Mass Analyzer	Quadrupole or Time-of-Flight (TOF)	Provides accurate mass measurement for unambiguous formula confirmation.
Scan Range	m/z 100 - 1000	A range that comfortably includes the expected parent ion.
LC Conditions	A rapid gradient can be used as chromatographic separation is less critical than mass detection for this test.	

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the most definitive analytical technique for elucidating the chemical structure of an organic molecule.[18][19][20] ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the N-formyl group and the overall Palbociclib backbone.

Protocol: NMR Structural Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the purified material in a deuterated solvent (e.g., DMSO- d_6 or CDCl_3). Add a small amount of Tetramethylsilane (TMS) as an internal standard if required.
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Structural Confirmation:** Analyze the spectra to confirm the presence of key structural features. The most telling signal for Impurity 025 would be the appearance of a singlet in the ^1H NMR spectrum between δ 8.0-8.5 ppm, corresponding to the formyl proton (-CHO). The corresponding carbonyl carbon should appear in the ^{13}C NMR spectrum.



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